molecular formula C13H9F2IO B6329865 1-(Benzyloxy)-2,3-difluoro-4-iodobenzene CAS No. 146204-01-5

1-(Benzyloxy)-2,3-difluoro-4-iodobenzene

Cat. No.: B6329865
CAS No.: 146204-01-5
M. Wt: 346.11 g/mol
InChI Key: NLXPYNYXSXAWIA-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2,3-difluoro-4-iodobenzene is an organic compound that features a benzene ring substituted with benzyloxy, difluoro, and iodo groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-2,3-difluoro-4-iodobenzene can be synthesized through a multi-step process involving the bromination of 4-tert-octylphenol, followed by benzyl protection and halogen exchange reactions . The reaction conditions typically involve the use of solvents such as toluene and trifluorotoluene, and reagents like benzyl trichloroacetimidate and 2-benzyloxy-1-methylpyridinium triflate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-2,3-difluoro-4-iodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while halogen exchange can yield various halogenated derivatives.

Scientific Research Applications

1-(Benzyloxy)-2,3-difluoro-4-iodobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-2,3-difluoro-4-iodobenzene involves its ability to participate in various chemical reactions. For instance, in Suzuki-Miyaura coupling, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds .

Comparison with Similar Compounds

Uniqueness: 1-(Benzyloxy)-2,3-difluoro-4-iodobenzene is unique due to the presence of both difluoro and iodo groups, which impart distinct reactivity and properties compared to its analogs. The difluoro groups enhance the compound’s stability and electronic properties, making it valuable in various applications.

Properties

IUPAC Name

2,3-difluoro-1-iodo-4-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2IO/c14-12-10(16)6-7-11(13(12)15)17-8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXPYNYXSXAWIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)I)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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